molecular formula C13H11N3 B11207164 2-Phenylimidazo[1,2-a]pyridin-8-amine

2-Phenylimidazo[1,2-a]pyridin-8-amine

Cat. No.: B11207164
M. Wt: 209.25 g/mol
InChI Key: FVIINQSYAIPCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its diverse biological activities and has been extensively studied in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylimidazo[1,2-a]pyridin-8-amine can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another method involves the use of solid support catalysts such as aluminum oxide or titanium tetrachloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. Microwave-assisted organic reactions using dry media are particularly favored due to their simplicity, greater selectivity, and rapid synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the phenyl ring and the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the imidazo[1,2-a]pyridine core .

Scientific Research Applications

2-Phenylimidazo[1,2-a]pyridin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylimidazo[1,2-a]pyridin-8-amine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit COX-2 selectively and its diverse pharmacological properties make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-phenylimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C13H11N3/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H,14H2

InChI Key

FVIINQSYAIPCRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.